molecular formula C10H19BO2 B3038014 (E)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 69611-02-5

(E)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B3038014
CAS RN: 69611-02-5
M. Wt: 182.07 g/mol
InChI Key: ARSSMJZIAKUXEW-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as BTMDB, is a versatile and powerful reagent used in organic synthesis for a variety of purposes. It is a boron-containing heterocyclic compound, and has been used in a wide range of scientific research applications, from the synthesis of pharmaceuticals to the production of new materials. BTMDB is an important tool for organic chemists, as it can be used as a catalyst, a ligand, or a reagent.

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound is used as a reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, used to synthesize carbon-carbon bonds.

Olefin Metathesis

Trans-Crotylboronic acid pinacol ester is also used in olefin metathesis , a method used in organic chemistry to rearrange carbon-carbon double bonds.

Intermolecular Radical Additions

This compound is involved in intermolecular radical additions , a type of reaction where a radical adds to a molecule to form a new compound.

Allylboration of Aldehydes

Trans-Crotylboronic acid pinacol ester is used in the allylboration of aldehydes . This reaction is used to form new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds.

Cobalt-Catalyzed Hydrovinylation

This compound is used in cobalt-catalyzed regioselective hydrovinylation of dienes with alkenes . This reaction is used to form new carbon-carbon bonds in a regioselective manner.

Nucleic Acid-Templated Energy Transfer

Trans-Crotylboronic acid pinacol ester is used in nucleic acid-templated energy transfer . This process is used in the study of nucleic acids and their interactions.

Stereoselective Indium-Catalyzed Hosomi-Sakurai Reactions

This compound is used in stereoselective indium-catalyzed Hosomi-Sakurai reactions . This reaction is used to form new carbon-carbon bonds in a stereoselective manner.

Drug Delivery Systems

Trans-Crotylboronic acid pinacol ester has been used in the development of a reactive oxygen species (ROS)-responsive drug delivery system . In this system, curcumin was encapsulated to form curcumin-loaded nanoparticles. The system was designed to rapidly release curcumin in a ROS environment, which could be beneficial for the treatment of diseases where ROS plays a significant role .

properties

IUPAC Name

2-[(E)-but-2-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h6-7H,8H2,1-5H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSSMJZIAKUXEW-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
(E)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
(E)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
(E)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
(E)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
(E)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.